molecular formula C14H12F3NO B1636407 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 16824-50-3

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1636407
CAS RN: 16824-50-3
M. Wt: 267.25 g/mol
InChI Key: FFVRPABHQMXFCC-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline, also known as MTFMA, is an organic compound of the aniline family. It is a colorless liquid with a pungent odor and is soluble in water. MTFMA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Hydroxy Group Introduction and N-iodophenylation

The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents facilitates the introduction of a hydroxy group at the para position of anilides. When combined with electron-withdrawing groups, this method enables the efficient modification of aniline derivatives for further chemical transformations (Itoh et al., 2002).

Ruthenium(II)-Catalyzed Ortho-C-H Imidation

2-Fluoro-5-(trifluoromethyl)aniline serves as a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This method is efficient, exhibits good functional group tolerance, and facilitates the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Synthesis and Characterization of Polyimides

Novel polyimides synthesized from 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide showcase excellent solubility, thermal stability, and desirable electrical properties. These materials are promising for applications in the fields of electronics and material science due to their high glass-transition temperature and low dielectric constant (Myung et al., 2003).

Metal-Organic Frameworks for Biomarker Detection

A bi-functionalized luminescent metal-organic framework designed for the detection of 4-Aminophenol, a biomarker for aniline exposure, highlights the potential of such materials in health monitoring and environmental sensing. The framework demonstrates high sensitivity, selectivity, and rapid response, making it a promising tool for the detection of hazardous substances in biological samples (Jin & Yan, 2021).

Catalytic Oxidation of Phenolic and Aniline Compounds

Fe3O4 nanoparticles have been shown to efficiently catalyze the oxidation of phenol and aniline compounds in aqueous solutions. This approach offers a promising method for the removal of hazardous compounds from water, highlighting the nanoparticles' potential in environmental cleanup applications (Zhang et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .

Mode of Action

This compound interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the trifluoromethylarylation of alkenes using anilines . This process allows for the incorporation of nitrogen-containing compounds, such as anilines, into many interesting transformations .

Pharmacokinetics

The molecular weight of the compound is 26725 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of anilines into many interesting transformations .

Action Environment

The action environment of this compound is significantly influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity of the compound .

properties

IUPAC Name

2-(4-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVRPABHQMXFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16824-50-3
Record name 6-(P-TOLYLOXY)-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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